molecular formula C9H14NO2+ B13730697 8-Azabicyclo[3.2.1]oct-8-yloxy,1,5-dimethyl-3-oxo-

8-Azabicyclo[3.2.1]oct-8-yloxy,1,5-dimethyl-3-oxo-

Cat. No.: B13730697
M. Wt: 168.21 g/mol
InChI Key: ZQIQRXJEVCAOQF-UHFFFAOYSA-N
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Description

8-Azabicyclo[3.2.1]oct-8-yloxy,1,5-dimethyl-3-oxo- is a compound that belongs to the class of organic compounds known as tropane alkaloids. These compounds are characterized by their bicyclic structure, which includes a nitrogen atom. The 8-azabicyclo[3.2.1]octane scaffold is the central core of this family, which displays a wide array of interesting biological activities .

Preparation Methods

The preparation of 8-Azabicyclo[3.2.1]oct-8-yloxy,1,5-dimethyl-3-oxo- involves several synthetic routes. One common method is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This process often starts with an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . Another approach involves the desymmetrization process starting from achiral tropinone derivatives . Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production.

Chemical Reactions Analysis

8-Azabicyclo[3.2.1]oct-8-yloxy,1,5-dimethyl-3-oxo- undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

8-Azabicyclo[3.2.1]oct-8-yloxy,1,5-dimethyl-3-oxo- has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of various complex organic molecules.

    Biology: It is studied for its potential biological activities, including its interaction with various biological targets.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: It is used in the production of various chemical products.

Mechanism of Action

The mechanism of action of 8-Azabicyclo[3.2.1]oct-8-yloxy,1,5-dimethyl-3-oxo- involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context .

Comparison with Similar Compounds

8-Azabicyclo[3.2.1]oct-8-yloxy,1,5-dimethyl-3-oxo- can be compared with other similar compounds, such as:

    Tropane: Another tropane alkaloid with a similar bicyclic structure.

    Cocaine: A well-known tropane alkaloid with potent stimulant effects.

    Atropine: A tropane alkaloid used as a medication to treat certain types of nerve agent and pesticide poisonings.

The uniqueness of 8-Azabicyclo[3.2.1]oct-8-yloxy,1,5-dimethyl-3-oxo- lies in its specific chemical structure and the resulting biological activities .

Properties

Molecular Formula

C9H14NO2+

Molecular Weight

168.21 g/mol

IUPAC Name

1,5-dimethyl-8-oxo-8-azoniabicyclo[3.2.1]octan-3-one

InChI

InChI=1S/C9H14NO2/c1-8-3-4-9(2,10(8)12)6-7(11)5-8/h3-6H2,1-2H3/q+1

InChI Key

ZQIQRXJEVCAOQF-UHFFFAOYSA-N

Canonical SMILES

CC12CCC([N+]1=O)(CC(=O)C2)C

Origin of Product

United States

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